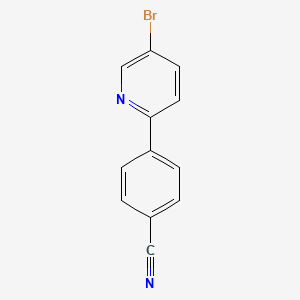

4-(5-Bromo-2-pyridinyl)benzonitrile

Description

4-(5-Bromo-2-pyridinyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 5-bromo-2-pyridinyl group. This structure combines electron-withdrawing (cyano, bromo) and π-conjugated (pyridinyl) moieties, making it versatile for applications in pharmaceuticals, materials science, and synthetic chemistry.

Properties

Molecular Formula |

C12H7BrN2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

4-(5-bromopyridin-2-yl)benzonitrile |

InChI |

InChI=1S/C12H7BrN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H |

InChI Key |

HRHXBSYSUDDCGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-pyridinyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a pyridine derivative followed by a cyanation reaction. For instance, the bromination can be achieved using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . The subsequent cyanation can be performed using reagents such as copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixed solvent system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-(5-Bromo-2-pyridinyl)benzonitrile has several applications in scientific research:

Materials Science: It is used in the synthesis of photochromic materials, which have applications in high-density storage, fluorescence switching, and bioimaging.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Chemical Research: It is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-pyridinyl)benzonitrile depends on its application. In photochromic materials, the compound undergoes reversible structural changes upon exposure to ultraviolet light, leading to changes in its optical properties . These changes are often monitored using techniques like infrared spectroscopy and ultraviolet-visible absorption spectroscopy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Heterocyclic Variations

- 4-(5-Bromofuran-2-yl)benzonitrile (): Replacing pyridine with a bromofuran group alters electronic properties due to furan's oxygen atom, which may reduce conjugation efficiency compared to pyridine. This compound is used in synthesizing biologically active molecules, similar to the target compound's role in drug intermediates .

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): The oxazole-ethynyl extension provides a longer π-backbone, yielding a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, higher than dibenzylideneacetone derivatives. This highlights the importance of extended conjugation for nonlinear optical (NLO) applications .

Halogen and Functional Group Modifications

- 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile (): Substituting pyridine with a pyrimidine ring and adding chlorine atoms enhances its role as an HIV replication inhibitor intermediate.

- 5-Bromo-2-hydroxybenzonitrile (): The hydroxyl group introduces hydrogen bonding, as seen in its crystal structure (O–H⋯N interactions). This contrasts with the target compound, where the absence of -OH may reduce solubility but improve lipophilicity for drug delivery .

Physical and Optical Properties

| Compound Name | Substituents | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Melting Point/Stability | Key Applications |

|---|---|---|---|---|

| 4-(5-Bromo-2-pyridinyl)benzonitrile | Pyridinyl, Br | Not reported | Likely >200°C (estimated) | Drug intermediates, OLEDs |

| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | Bis(4-bromophenyl), ketone | 25 | Thermal stability for NLO | Frequency conversion |

| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | Oxazole, ethynyl | 45 | High thermal stability | NLO materials, dye synthesis |

- Nonlinear Optical Performance: The target compound’s pyridinyl group may enhance NLO activity compared to furan/thiophene analogs due to stronger electron-withdrawing effects. However, its βHRS value is likely lower than oxazole derivatives with ethynyl linkers, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.